molecular formula C11H9BrN2O2 B1386308 1-(4-Bromo-benzyl)-1H-pyrazole-4-carboxylic acid CAS No. 1153373-21-7

1-(4-Bromo-benzyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1386308
CAS RN: 1153373-21-7
M. Wt: 281.1 g/mol
InChI Key: YIISSXHEMUEORU-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . It also contains a benzyl group attached to the pyrazole ring, which is a common functional group in organic chemistry, consisting of a phenyl group attached to a CH2 group . The compound also contains a carboxylic acid group, which is a common functional group that consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic features of its constituent groups. The pyrazole ring would be a five-membered ring with nitrogen atoms at the 1 and 2 positions. The bromobenzyl group would be attached at the 1 position of the pyrazole ring, and the carboxylic acid group would be attached at the 4 position .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. The bromine atom in the bromobenzyl group could potentially be replaced by other groups in a substitution reaction. The carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could increase its solubility in polar solvents .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. The specific hazards would depend on various factors, including its reactivity and potential biological activity .

Future Directions

The potential applications of this compound would likely depend on its biological activity. Given the known activities of many pyrazole derivatives, it could be of interest in the development of new pharmaceuticals .

Mechanism of Action

properties

IUPAC Name

1-[(4-bromophenyl)methyl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c12-10-3-1-8(2-4-10)6-14-7-9(5-13-14)11(15)16/h1-5,7H,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIISSXHEMUEORU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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